molecular formula C9H12FNO B13039235 (1S,2S)-1-amino-1-(2-fluorophenyl)propan-2-ol

(1S,2S)-1-amino-1-(2-fluorophenyl)propan-2-ol

Cat. No.: B13039235
M. Wt: 169.20 g/mol
InChI Key: DWXYPVJJOLRWQJ-IMTBSYHQSA-N
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Description

(1S,2S)-1-amino-1-(2-fluorophenyl)propan-2-ol is a chiral compound with a specific stereochemistry. It is an important intermediate in the synthesis of various pharmaceuticals and has been studied for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-amino-1-(2-fluorophenyl)propan-2-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2-fluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.

    Amination: The alcohol is then converted to an amine through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (1S,2S) enantiomer, which can be achieved using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-amino-1-(2-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Various nucleophiles, such as acyl chlorides, isocyanates, or alkyl halides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of amides, ureas, or other substituted derivatives.

Scientific Research Applications

(1S,2S)-1-amino-1-(2-fluorophenyl)propan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-1-amino-1-(2-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Detailed studies on its molecular pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-amino-1-(2-fluorophenyl)propan-2-ol: The enantiomer of the compound with different stereochemistry.

    1-amino-1-(2-fluorophenyl)propan-2-ol: The racemic mixture containing both (1S,2S) and (1R,2R) enantiomers.

    2-fluoroamphetamine: A structurally related compound with different pharmacological properties.

Uniqueness

(1S,2S)-1-amino-1-(2-fluorophenyl)propan-2-ol is unique due to its specific stereochemistry, which imparts distinct biological activities and chemical reactivity. Its enantiomeric purity is crucial for its application in pharmaceuticals, where the (1S,2S) configuration may exhibit different therapeutic effects compared to its (1R,2R) counterpart.

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(2-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H12FNO/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-6,9,12H,11H2,1H3/t6-,9+/m0/s1

InChI Key

DWXYPVJJOLRWQJ-IMTBSYHQSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1F)N)O

Canonical SMILES

CC(C(C1=CC=CC=C1F)N)O

Origin of Product

United States

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